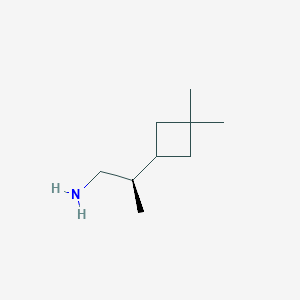

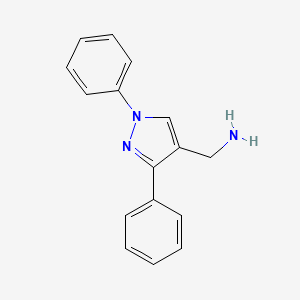

(1,3-diphenyl-1H-pyrazol-4-yl)methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” is a chemical compound that has been studied for its potential applications in various fields . It is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of “(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” involves several steps with acceptable reaction procedures and quantitative yields . The synthesized compounds are characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .

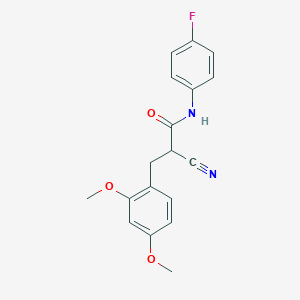

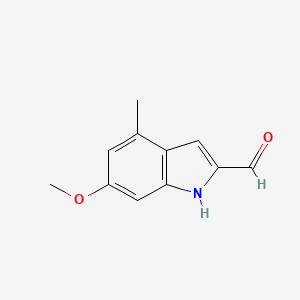

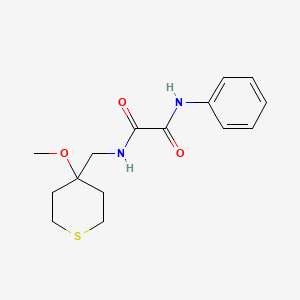

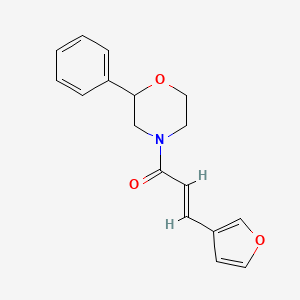

Molecular Structure Analysis

The molecular structure of “(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains phenyl rings .

Chemical Reactions Analysis

The chemical reactions involving “(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” have been studied, particularly in the context of its potential as a cytotoxic agent . The compound has been found to exhibit promising cytotoxic activity in in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” include a melting point of 218–220 °C and a yield of 95% . The compound is characterized by IR ν max (cm −1): 1603 (C=N), 1719 (C=O), 3022 (CH–Ar); 1 H-NMR (CDCl 3)δ (ppm): 7.260–7.647 (m, Ar–H), 7.792–7.944 (m, Ar–H), 8.532 (s, 1H, CH, pyrazole ring), 10.062 (s, 1H, HC=O); 13 C-NMR (CDCl 3)δppm: 107.19 (1C-pyrazole ring), 120.57, 127.03, 127.68, 229.31, 129.92, 135.93 (1C-pyrazole ring), 139.75, 151.03 (1C pyrazole ring), 189.20 (HC=O); ESI–MS (m/z): [M + +1] 248.11 .

科学的研究の応用

- “(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” derivatives have been investigated for their cytotoxic activity against cancer cells. Researchers have synthesized novel compounds and screened them against human breast cancer cell lines (such as MCF-7). Some derivatives exhibited promising cytotoxic effects, making them potential candidates for further study .

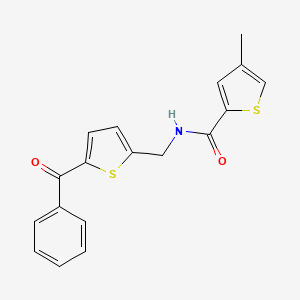

- Difluoromethylated derivatives of this compound have been evaluated for their antibacterial and antifungal properties. These derivatives showed activity against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) .

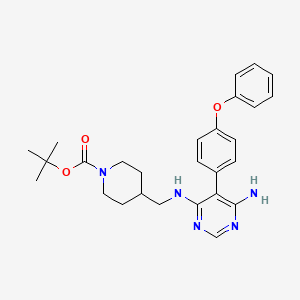

- Certain (1,3-diphenyl-1H-pyrazol-4-yl)methyl benzoate derivatives were designed as BRAFV600E inhibitors. One compound demonstrated potent inhibitory activity against BRAFV600E in vitro, making it relevant for targeted cancer therapy .

- N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-containing derivatives were explored for their anticancer potential. These compounds were assessed for their inhibitory properties against cyclin-dependent kinase-2 (CDK2) in vitro .

- Researchers have performed molecular modeling studies on these derivatives. These computational analyses help predict binding interactions, pharmacokinetics, and drug-likeness properties. Such insights guide further optimization of potential drug candidates .

Anticancer Properties

Antimicrobial Activity

BRAFV600E Inhibition

Anticancer Kinase Inhibition

Molecular Modeling Studies

将来の方向性

Future research on “(1,3-diphenyl-1H-pyrazol-4-yl)methylamine” could focus on further elucidating its mechanism of action and potential applications, particularly in the context of its cytotoxic activity . Additionally, more studies could be conducted to fully understand its physical and chemical properties .

作用機序

Target of Action

The primary targets of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine are the BRAF V600E and human breast cancer cell line (MCF-7) . BRAF V600E is a mutant form of the BRAF protein that is involved in sending signals within cells and in cell growth. MCF-7 is a widely used cell line in breast cancer research.

Mode of Action

(1,3-diphenyl-1H-pyrazol-4-yl)methylamine interacts with its targets by inhibiting their activity. For instance, it has been shown to have potent inhibitory activity against BRAF V600E . This interaction results in changes in the cell’s normal functions, potentially leading to cell death.

Pharmacokinetics

It is known that the compound has been designed and synthesized with acceptable reaction procedures and quantitative yields . This suggests that it may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.

Result of Action

The result of (1,3-diphenyl-1H-pyrazol-4-yl)methylamine’s action is a reduction in cell viability. In vitro studies have shown that it has cytotoxic activity against the human breast cancer cell line MCF-7 . It has also demonstrated potent inhibitory activity against BRAF V600E, which could lead to reduced cell proliferation and potentially cell death .

特性

IUPAC Name |

(1,3-diphenylpyrazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H,11,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAPGZAVLLWYAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-diphenyl-1H-pyrazol-4-yl)methylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2380476.png)

![1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2380478.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2380479.png)

![1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione](/img/structure/B2380481.png)

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380486.png)